(S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features an amino group at the 3-position and a carboxylate ester group at the 7-position, which contributes to its biological activity and chemical reactivity. Its molecular formula is , and it has a molecular weight of 193.20 g/mol .
The compound can be synthesized from various precursors through several chemical methods. It is primarily produced for research purposes, particularly in medicinal chemistry and pharmacology.
The synthesis of (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes:
The synthetic process usually involves multiple steps, including lithiation reactions and subsequent functional group transformations to introduce the amino and carboxylate groups at specific positions on the benzofuran ring .
The molecular structure of (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate can be represented by its canonical SMILES notation: COC(=O)C1=CC=CC2=C1OCC2N. The InChI key for this compound is RKNYRLQHRNHEPV-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions depend on the reagents used and the desired products. For example, using n-butyllithium as a base can facilitate lithiation at strategic positions on the molecule .
The mechanism of action for (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate involves binding to specific molecular targets within biological systems. Its unique structure allows it to interact with various enzymes and receptors:
Research indicates that modifications in the structure of benzofuran derivatives can significantly affect their biological activity, making this compound a valuable candidate for further studies in drug development .
While specific physical properties such as density and boiling point are not readily available for (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, its stability under standard conditions is generally expected due to its structural integrity.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate |
| InChI Key | RKNYRLQHRNHEPV-UHFFFAOYSA-N |
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate has several scientific applications:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: